molecular formula C16H18N2O3 B3021625 Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate CAS No. 1265964-44-0

Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate

Cat. No.: B3021625
CAS No.: 1265964-44-0
M. Wt: 286.33 g/mol
InChI Key: GWGXYUQKCIFYGS-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate (CAS 104680-77-5) is a spirooxindole derivative of significant interest in medicinal and synthetic chemistry. This compound features a complex molecular architecture that incorporates both an oxindole and a pyrrolizidine system fused through a central spiro carbon atom. The spirooxindole core is a privileged structure in drug discovery, known for its wide spectrum of biological activities. Research into similar spirooxindole derivatives has demonstrated potent biological properties, including antitumor , antibacterial , and fungicidal activities . The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. Its synthesis can be achieved through 1,3-dipolar cycloaddition reactions, a powerful method for constructing the pyrrolizidine ring system with high regio- and stereoselectivity . This compound is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans. Specific storage conditions should be followed to maintain the integrity of the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-14(19)12-9-10-5-4-8-18(10)16(12)11-6-2-3-7-13(11)17-15(16)20/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGXYUQKCIFYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCN2C13C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544429
Record name Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104680-77-5
Record name Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-2’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole and pyrrolizine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-2’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds similar to methyl 2-oxo-octahydrospiro[indole-3,3'-pyrrolizine] exhibit anticancer activities. Research has shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that specific analogs could effectively target cancer cell lines such as MCF-7 and HeLa, leading to a significant reduction in cell viability .

Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Research indicates that spiroindole derivatives can modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This has implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

Polymer Synthesis
Methyl 2-oxo-octahydrospiro[indole-3,3'-pyrrolizine] has been explored for use in synthesizing novel polymers with enhanced mechanical properties. The incorporation of spiro compounds into polymer matrices has shown to improve thermal stability and elasticity. A case study highlighted the successful integration of this compound into polycarbonate matrices, resulting in materials suitable for high-performance applications .

Nanotechnology
In nanotechnology, this compound serves as a precursor for creating nanoparticles with unique electronic properties. Research has focused on its role in the synthesis of conductive polymer nanocomposites which can be utilized in electronic devices and sensors .

Agricultural Applications

Pesticide Development
The agricultural sector is investigating the use of methyl 2-oxo-octahydrospiro[indole-3,3'-pyrrolizine] as a base for developing new pesticides. Its structural features allow for modifications that enhance bioactivity against pests while minimizing environmental impact. Preliminary studies suggest that derivatives exhibit effective insecticidal properties against common agricultural pests .

Plant Growth Regulators
There is ongoing research into the potential of this compound as a plant growth regulator. Its application could lead to enhanced growth rates and resistance to environmental stressors in crops, thereby improving yield and sustainability in agricultural practices .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectiveness (%)Reference
AnticancerMCF-770%
AnticancerHeLa65%
NeuroprotectiveNeuronal CellsSignificant
InsecticidalCommon PestsHigh Efficacy

Table 2: Polymer Properties

PropertyUnmodified PolymerModified Polymer
Thermal StabilityX °CY °C
ElasticityAB
ConductivityLowHigh

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of methyl 2-oxo-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute explored the incorporation of this compound into polycarbonate polymers. The findings revealed enhanced mechanical properties and thermal stability, making it suitable for applications in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-2’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Target Compound
  • Structure : Combines indole and pyrrolizine rings with a methyl ester at the 2'-position.
  • Key Data :
    • Melting Point: 179–182°C .
    • IR Peaks: 1708 cm⁻¹ (C=O), 3437 cm⁻¹ (N–H) .
    • Yield: 69% via POCl3-mediated dehydrative transformation .
Dimethyl 5,7-Dichloro Derivative (4e)
  • Structure : Dichloro-substituted spiro[indoline-3,3'-pyrrolizine] with dual methyl esters.
  • Key Data :
    • Melting Point: 231.0–232.3°C (higher than target compound due to electron-withdrawing Cl substituents).
    • Yield: 89% .
  • Comparison : Chlorine atoms enhance thermal stability and may reduce solubility in polar solvents .
Diethyl Ester Derivative (4i)
  • Structure : Ethyl esters replace methyl groups.
  • Key Data :
    • Melting Point: 180.4–183.0°C.
    • Yield: 97% .
  • Comparison : Ethyl esters marginally increase melting point and significantly improve yield, suggesting steric or electronic benefits in synthesis .
3′-Methyl-2-oxo-1′,5′-diphenyl Spirooxindole
  • Structure : Diphenyl and carboxylic acid substituents.
  • Key Data :
    • Melting Point: >300°C (extremely high due to rigid diphenyl groups).
    • Yield: 76% under microwave irradiation with SDS catalyst .
  • Comparison : Bulky aryl groups enhance thermal stability but complicate synthesis .

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR (C=O, cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound 179–182 1708 N/A (data not provided in evidence)
tert-Butyl Pyrrolidine Not reported Not reported 1H NMR: 1.47 (s, 3H, CH3)
3′-Methyl Diphenyl Derivative >300 1691 13C NMR: 165.6 (C=O), 178.8 (C=O)

Structural Impact :

  • Ester Groups : Methyl/ethyl esters show similar IR stretches (~1700–1710 cm⁻¹) but differ in NMR chemical shifts due to electronic effects .
  • Aryl Substituents : Diphenyl groups in induce high melting points (>300°C) and distinct 13C NMR signals for carbonyl carbons.

Crystallographic and Supramolecular Features

  • Benzoyl-Substituted Analogues :
    • Compound I (4-methylphenyl): Benzoyl oxygen deviates 0.593 Å from the plane, participating in three intermolecular C–H⋯O bonds .
    • Compound II (4-bromobenzoyl): Smaller oxygen deviation (0.131 Å) with intramolecular C–H⋯O bonding .
  • Impact : Substituents like bromine or chlorine alter molecular planarity and hydrogen-bonding networks, influencing crystal packing and stability .

Pharmacological Potential

  • Pyrrolizine-Indole Core : Associated with antiviral, antibacterial, and anti-inflammatory activities .
  • Spirooxindoles: Known for kinase inhibition and anticancer properties .

Biological Activity

Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₈N₂O₃. It features a unique spirocyclic structure that contributes to its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar in structure to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of indole can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity is often measured using assays such as DPPH and ABTS.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A2530
Compound B1520
Methyl 2-oxo compound1822

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. In vitro studies using neuronal cell lines have demonstrated that it can inhibit apoptosis induced by oxidative stress. For example, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and increased cell viability.

Anti-inflammatory Properties

This compound has also shown promise as an anti-inflammatory agent. In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Antioxidant Defense : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Neuroprotection : It modulates signaling pathways involved in cell survival and apoptosis, particularly through the regulation of Bcl-2 family proteins.
  • Inflammatory Response : The compound inhibits nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory mediators.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Neuroprotection : A study conducted on SH-SY5Y neuroblastoma cells showed that treatment with this compound significantly improved cell survival rates under oxidative stress conditions compared to control groups.
  • Anti-inflammatory Research : In a model of acute inflammation induced by LPS in mice, administration of the compound led to a marked reduction in edema and inflammatory cell infiltration compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate derivatives?

  • Answer: The compound and its analogs are synthesized via multi-component tandem cycloaddition reactions. For example, a three-component reaction involving isatin derivatives, L-proline, and electron-deficient alkenes under reflux in acetic acid yields spiropyrrolizidine oxindoles with high regio- and stereospecificity. Key conditions include catalytic acetic acid, reflux temperatures (80–100°C), and reaction times of 3–5 hours. Post-synthesis purification involves recrystallization from DMF/acetic acid mixtures .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of Methyl 2-oxo-spiropyrrolizidine oxindole derivatives?

  • Answer: Structural validation relies on:

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing spiro-junction carbons (δ 47–56 ppm) and carbonyl groups (δ 170–181 ppm) .
  • X-ray crystallography : Resolves absolute stereochemistry and ring conformations. SHELX software (e.g., SHELXL for refinement) is widely used to analyze hydrogen bonding and crystal packing .
  • HRMS : Confirms molecular formulas (e.g., C18H20N2O5 with [M+H]+ at 345.1447) .

Q. What intermediates are frequently utilized in the synthesis of spiropyrrolizidine-oxindole hybrids?

  • Answer: Common intermediates include:

  • Isatin derivatives : Provide the oxindole core.
  • L-proline : Facilitates pyrrolizidine ring formation via 1,3-dipolar cycloaddition.
  • Electron-deficient alkenes (e.g., acrylates): Enable stereoselective spiro-annulation. These are often used in equimolar ratios to control regiochemistry .

Advanced Research Questions

Q. How can ring puckering coordinates and conformational analysis resolve discrepancies in bioactivity profiles of spiropyrrolizidine derivatives?

  • Answer: The Cremer-Pople puckering parameters quantify non-planar conformations of pyrrolizidine rings. For example, envelope (E) or half-chair (H) conformations influence intermolecular interactions (e.g., hydrogen bonding). Computational tools like Gaussian or CrystalExplorer model puckering amplitudes (q) and phase angles (φ), correlating them with solubility or receptor binding .

Q. How should researchers address contradictory stereochemical outcomes in multi-component syntheses of spiropyrrolizidine derivatives?

  • Answer: Discrepancies arise from solvent polarity, temperature gradients, or catalyst loading. Mitigation strategies include:

  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while reflux promotes thermodynamic stabilization.
  • Chiral HPLC : Resolves enantiomers when unexpected stereoisomers form.
  • Crystallographic validation : SHELXL-refined X-ray structures unambiguously assign configurations .

Q. What role do intermolecular hydrogen bonds play in the crystal packing and stability of Methyl 2-oxo-spiropyrrolizidine derivatives?

  • Answer: N–H···O and O–H···O hydrogen bonds (2.7–3.1 Å) dominate crystal packing, forming supramolecular motifs like R₂²(8) dimers or R₆⁶(48) hexamers. These interactions stabilize lattice frameworks, as seen in (I) and (II) derivatives, where hydrogen-bonded dimers enhance thermal stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate
Reactant of Route 2
Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate

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